molecular formula C10H14ClN3 B1412389 (S)-1-(1H-pyrrolo[3,2-b]pyridin-5-yl)propan-1-amine hydrochloride CAS No. 1422143-35-8

(S)-1-(1H-pyrrolo[3,2-b]pyridin-5-yl)propan-1-amine hydrochloride

Cat. No.: B1412389
CAS No.: 1422143-35-8
M. Wt: 211.69 g/mol
InChI Key: JSCJSBHXXHNNSU-FJXQXJEOSA-N
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Description

(S)-1-(1H-pyrrolo[3,2-b]pyridin-5-yl)propan-1-amine hydrochloride is a chemical compound that belongs to the class of heterocyclic amines. This compound is characterized by its unique structure, which includes a pyrrolo[3,2-b]pyridine ring system. It is often used in scientific research due to its potential biological activities and its role as an intermediate in the synthesis of various pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-1-(1H-pyrrolo[3,2-b]pyridin-5-yl)propan-1-amine hydrochloride typically involves the following steps:

    Formation of the Pyrrolo[3,2-b]pyridine Ring: This can be achieved through a cyclization reaction involving appropriate precursors such as 2-aminopyridine and an α,β-unsaturated carbonyl compound.

    Introduction of the Propan-1-amine Group: This step involves the addition of a propan-1-amine moiety to the pyrrolo[3,2-b]pyridine ring. This can be done through reductive amination or other suitable methods.

    Formation of the Hydrochloride Salt: The final step involves converting the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions, such as the use of high-pressure reactors, continuous flow systems, and advanced purification techniques to ensure high yield and purity.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, leading to the formation of corresponding oxides or imines.

    Reduction: Reduction reactions can be used to modify the pyridine ring or the amine group, potentially leading to the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions, especially at the pyridine ring, where various substituents can be introduced.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under mild to moderate conditions.

    Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic or nucleophilic reagents can be used, depending on the desired substitution pattern.

Major Products Formed:

    Oxidation Products: Oxides or imines.

    Reduction Products: Reduced derivatives of the pyridine ring or amine group.

    Substitution Products: Various substituted derivatives of the pyrrolo[3,2-b]pyridine ring.

Scientific Research Applications

(S)-1-(1H-pyrrolo[3,2-b]pyridin-5-yl)propan-1-amine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including its effects on various cellular pathways.

    Medicine: It is investigated for its potential therapeutic applications, particularly in the treatment of neurological disorders.

    Industry: The compound is used in the development of new materials and as a building block for various industrial chemicals.

Mechanism of Action

The mechanism of action of (S)-1-(1H-pyrrolo[3,2-b]pyridin-5-yl)propan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets, leading to changes in cellular signaling pathways. For example, it may inhibit or activate certain enzymes, leading to downstream effects on cellular processes.

Comparison with Similar Compounds

    ®-1-(1H-pyrrolo[3,2-b]pyridin-5-yl)propan-1-amine hydrochloride: The enantiomer of the compound, which may have different biological activities.

    1-(1H-pyrrolo[3,2-b]pyridin-5-yl)ethan-1-amine hydrochloride: A structurally similar compound with a shorter alkyl chain.

    1-(1H-pyrrolo[3,2-b]pyridin-5-yl)butan-1-amine hydrochloride: A structurally similar compound with a longer alkyl chain.

Uniqueness: (S)-1-(1H-pyrrolo[3,2-b]pyridin-5-yl)propan-1-amine hydrochloride is unique due to its specific stereochemistry and the presence of the propan-1-amine group. This configuration may confer distinct biological activities and chemical reactivity compared to its analogs.

Properties

IUPAC Name

(1S)-1-(1H-pyrrolo[3,2-b]pyridin-5-yl)propan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3.ClH/c1-2-7(11)8-3-4-9-10(13-8)5-6-12-9;/h3-7,12H,2,11H2,1H3;1H/t7-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSCJSBHXXHNNSU-FJXQXJEOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=NC2=C(C=C1)NC=C2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H](C1=NC2=C(C=C1)NC=C2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(S)-1-(1H-pyrrolo[3,2-b]pyridin-5-yl)propan-1-amine hydrochloride
Reactant of Route 2
(S)-1-(1H-pyrrolo[3,2-b]pyridin-5-yl)propan-1-amine hydrochloride
Reactant of Route 3
(S)-1-(1H-pyrrolo[3,2-b]pyridin-5-yl)propan-1-amine hydrochloride
Reactant of Route 4
(S)-1-(1H-pyrrolo[3,2-b]pyridin-5-yl)propan-1-amine hydrochloride
Reactant of Route 5
(S)-1-(1H-pyrrolo[3,2-b]pyridin-5-yl)propan-1-amine hydrochloride
Reactant of Route 6
(S)-1-(1H-pyrrolo[3,2-b]pyridin-5-yl)propan-1-amine hydrochloride

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